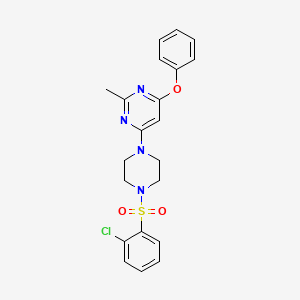

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Description

Properties

IUPAC Name |

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3S/c1-16-23-20(15-21(24-16)29-17-7-3-2-4-8-17)25-11-13-26(14-12-25)30(27,28)19-10-6-5-9-18(19)22/h2-10,15H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHUBZFRXLUNFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Substitution Reactions: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyrimidine derivative.

Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.

Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Key considerations in industrial synthesis include the optimization of reaction conditions to minimize by-products and the use of catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.

Major Products

Oxidation: Oxidation of the phenoxy group can yield phenolic derivatives.

Reduction: Reduction of the sulfonyl group can produce sulfide derivatives.

Substitution: Substitution reactions can lead to various substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for modulating biological pathways.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrimidine Derivatives

Biological Activity

The compound 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.

- Molecular Formula : C19H20ClN5O2S

- Molecular Weight : 417.9 g/mol

- CAS Number : 1396859-32-7

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds similar to 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine exhibit significant antibacterial properties. In studies involving various bacterial strains, these compounds demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions such as Alzheimer's disease by increasing acetylcholine levels in the brain. The inhibition profile suggests that this compound could be developed into a therapeutic agent for neurodegenerative diseases .

3. Cancer Chemotherapy

The sulfamoyl group present in the compound is linked to various pharmacological activities, including potential anticancer effects. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro, showing promising results against several cancer cell lines .

Table 1: Summary of Biological Activities

The biological mechanisms underlying the activities of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involve:

- Antibacterial Mechanism : Disruption of peptidoglycan synthesis in bacterial cell walls.

- Enzyme Interaction : Competitive inhibition at the active sites of enzymes like AChE and urease.

Q & A

Q. Yield Optimization Strategies :

- Maintain anhydrous conditions to prevent hydrolysis of sulfonyl chloride intermediates .

- Optimize molar ratios (e.g., 1:1.2 for pyrimidine:sulfonyl chloride) to minimize side products .

- Use catalytic additives like DMAP to enhance coupling efficiency .

Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Basic

- NMR Spectroscopy : Analyze and NMR to verify substitution patterns (e.g., phenoxy group at C6, methyl at C2) . Key shifts:

- X-ray Crystallography : Resolve ambiguities in stereochemistry; analogous piperazine-sulfonyl compounds show planar sulfonyl groups and chair conformations in piperazine rings .

How do physicochemical properties (e.g., logP, solubility) influence experimental design?

Basic

- LogP : Predicted ~3.5 (via computational tools), indicating moderate lipophilicity. Adjust solvent systems (e.g., DMSO for in vitro assays) to enhance dissolution .

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) for bioavailability studies .

- Thermal Stability : DSC/TGA analysis recommended to determine storage conditions (e.g., -20°C under nitrogen) .

What strategies are used in structure-activity relationship (SAR) studies to enhance target affinity?

Advanced

- Substituent Modulation :

- Replace 2-chlorophenylsulfonyl with 4-fluorophenylsulfonyl to evaluate electron-withdrawing effects on receptor binding .

- Introduce methyl groups at C4 of piperazine to probe steric hindrance .

- Bioisosteric Replacement : Substitute phenoxy with thioether groups to assess π-π stacking interactions .

- Data Analysis : Use IC₅₀ comparisons and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

How can contradictory bioactivity data across studies be resolved?

Advanced

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out assay artifacts .

What methodologies are employed to assess metabolic stability and toxicity?

Advanced

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via HPLC-UV .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme inhibition risks .

- AMES Test : Evaluate mutagenicity with Salmonella typhimurium TA98/TA100 strains .

How are analytical methods (e.g., HPLC) validated for purity assessment?

Basic

- Column Selection : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (70:30) mobile phase .

- Detection : UV at 254 nm; validate linearity (R² > 0.99) across 0.1–100 µg/mL .

- Impurity Profiling : Compare retention times with synthesized impurities (e.g., des-methyl analog) .

What in vivo models are appropriate for pharmacokinetic (PK) studies?

Advanced

- Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; collect plasma samples at 0.5, 1, 2, 4, 8, 24 hours .

- Tissue Distribution : Sacrifice animals, homogenize organs (liver, kidney), and quantify via LC-MS/MS .

- Data Modeling : Use WinNonlin for non-compartmental analysis (AUC, Cₘₐₓ, t₁/₂) .

What safety protocols are critical during handling and disposal?

Basic

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Waste Management : Collect organic waste in halogen-resistant containers; incinerate at >1200°C .

- Spill Response : Neutralize with vermiculite, then dispose as hazardous waste .

How can interdisciplinary collaboration enhance research outcomes?

Advanced

- Chemistry-Biology Integration : Partner with pharmacologists to design in vivo efficacy studies using synthesized analogs .

- Data Sharing : Use platforms like Synapse to share crystallography data and SAR trends .

- Training : Enroll in courses like CHEM 416: Chemical Biology Methods to master advanced techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.